![molecular formula C19H22N2O3S B2654448 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide CAS No. 2034304-72-6](/img/structure/B2654448.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

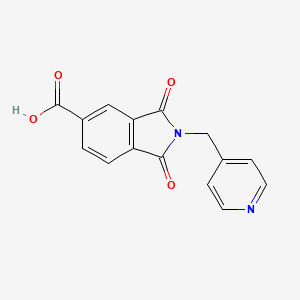

The compound is a complex organic molecule that contains a bicyclo[3.2.1]octane moiety . This bicyclic structure is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are general methods for synthesizing similar structures. For instance, 8-disubstituted bicyclo[3.2.1]octane-3-ones can be synthesized through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis

The bicyclo[3.2.1]octane moiety is a bicyclic structure consisting of a six-membered ring fused to a three-membered ring . The exact structure of “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide” would depend on the specific locations and orientations of the functional groups attached to this bicyclic core.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Bicyclo[3.2.1]octane has a molecular weight of 110.1968 . The properties of “this compound” would also be influenced by the naphthamide and methylsulfonyl groups.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure

- The chemical N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide is related to the study of atom-transfer radical cyclizations in chemistry, particularly in the creation of substituted 3-azabicyclo-[3.3.0]octanes, which are important for understanding molecular structures and reactions (Flynn, Zabrowski, & Nosal, 1992).

Antibacterial Applications

- The molecule has been explored in the context of quinolone and naphthyridine antibacterial agents, showcasing its significance in the development of new antibacterial compounds. These studies highlight the molecule's potential in combating various Gram-negative and Gram-positive organisms, and its role in influencing bacterial DNA gyrase (Kiely et al., 1991).

Catalysis and Chemical Reactions

- Research has also been conducted on the use of similar molecules in catalysis and chemical reactions, such as the Rh(I)-catalyzed Pauson–Khand reaction. These studies are critical in understanding the reaction mechanisms and synthesizing complex molecular structures (Inagaki, Kawamura, & Mukai, 2007).

Stereochemical and Kinetic Studies

- The compound is also relevant in stereochemical and kinetic studies. Investigations into the asymmetric reactions and kinetic resolution of racemic amines, for example, have utilized similar compounds to understand the preferential conservation of absolute configuration in sulfonylation processes (Okamoto, Minami, & Shingu, 1968).

Nanotechnology and Catalysis

- In the field of nanotechnology, related molecules have been used to develop novel nanosized N-sulfonated Brönsted acidic catalysts, illustrating their application in promoting the synthesis of various compounds under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Spectroscopy and Photochemistry

- The study of sulfonyl azide excited states using time-resolved IR spectroscopy and quantum chemical calculations also involves similar compounds. These studies are pivotal for understanding the photochemistry and decay processes of these molecular structures (Kubicki et al., 2012).

Eigenschaften

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-25(23,24)21-15-9-10-16(21)12-14(11-15)20-19(22)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYFWOFXXJSSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)

![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654379.png)

![8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2654380.png)

![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)